

# Application Notes: (S)-(-)-2-Acetoxypropionyl Chloride in Asymmetric Synthesis

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## Compound of Interest

Compound Name: 2-Acetoxypropionyl chloride

Cat. No.: B1275879

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**(S)-(-)-2-Acetoxypropionyl chloride** is a versatile chiral reagent widely employed in asymmetric synthesis, primarily as a chiral building block and a chiral derivatizing agent. Its utility stems from the readily available and inexpensive chiral pool precursor, (S)-lactic acid. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on its use in stereoselective transformations and enantiomeric purity determination.

## Core Applications

**(S)-(-)-2-Acetoxypropionyl chloride** serves two main roles in asymmetric synthesis:

- Chiral Derivatizing Agent: It reacts with chiral molecules, such as amines and alcohols, to form stable diastereomeric amides and esters. These diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification by techniques like NMR spectroscopy or chromatography (GC, HPLC). This is crucial for determining the enantiomeric excess (e.e.) of chiral synthons and intermediates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Chiral Building Block: As a key intermediate, it is used in the synthesis of complex, enantiomerically pure molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#) A notable industrial application is in the preparation of Iopamidol, a non-ionic iodinated contrast agent, where the chiral center of the final product is derived from **(S)-(-)-2-acetoxypropionyl chloride**.[\[5\]](#)

The primary chemical transformation it undergoes is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the

chloride ion.[\[1\]](#)

## Physicochemical and Spectroscopic Data

Proper handling and experimental design require knowledge of the reagent's properties. It is sensitive to moisture and should be handled under an inert atmosphere.[\[2\]](#)[\[3\]](#)

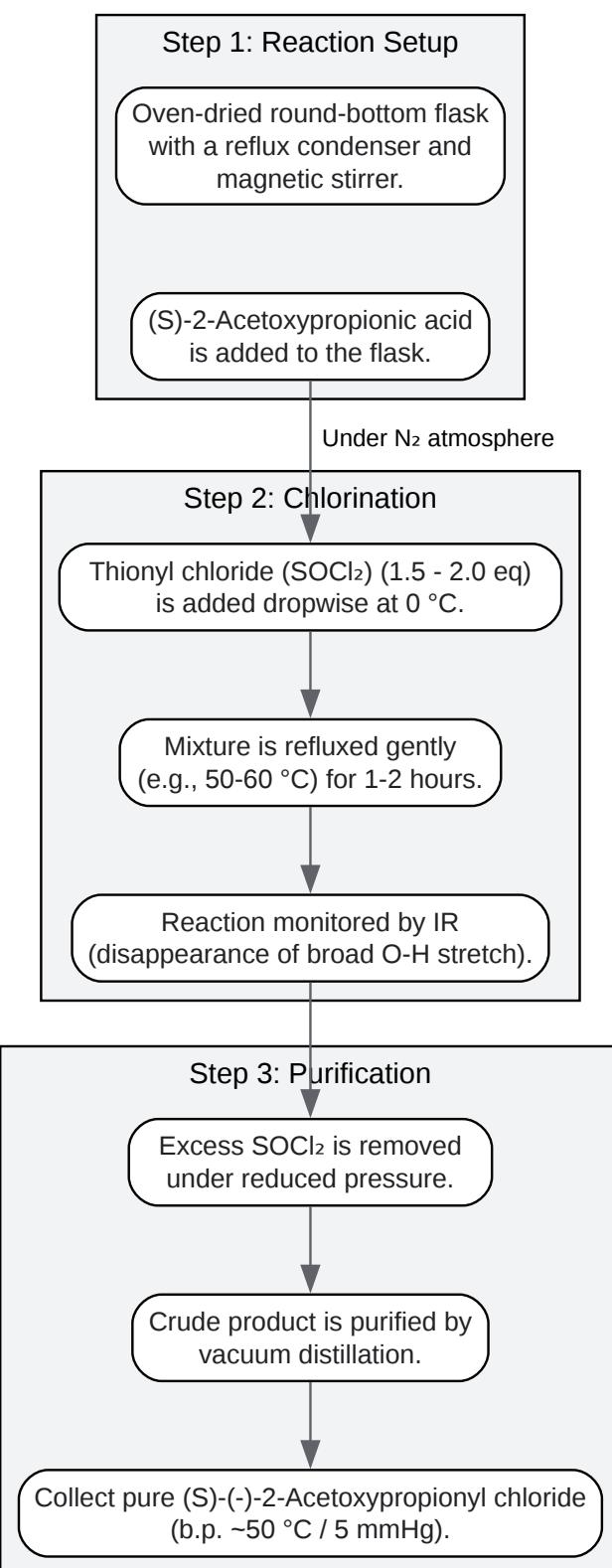
Property	Value	Source
CAS Number	36394-75-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> ClO <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	150.56 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	50 °C at 5 mmHg	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.189 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Refractive Index (n <sup>20</sup> /D)	1.423	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Specific Optical Rotation ([α] <sup>20</sup> /D)	-33.0 ± 2° (c=4 in chloroform)	<a href="#">[1]</a> <a href="#">[6]</a>

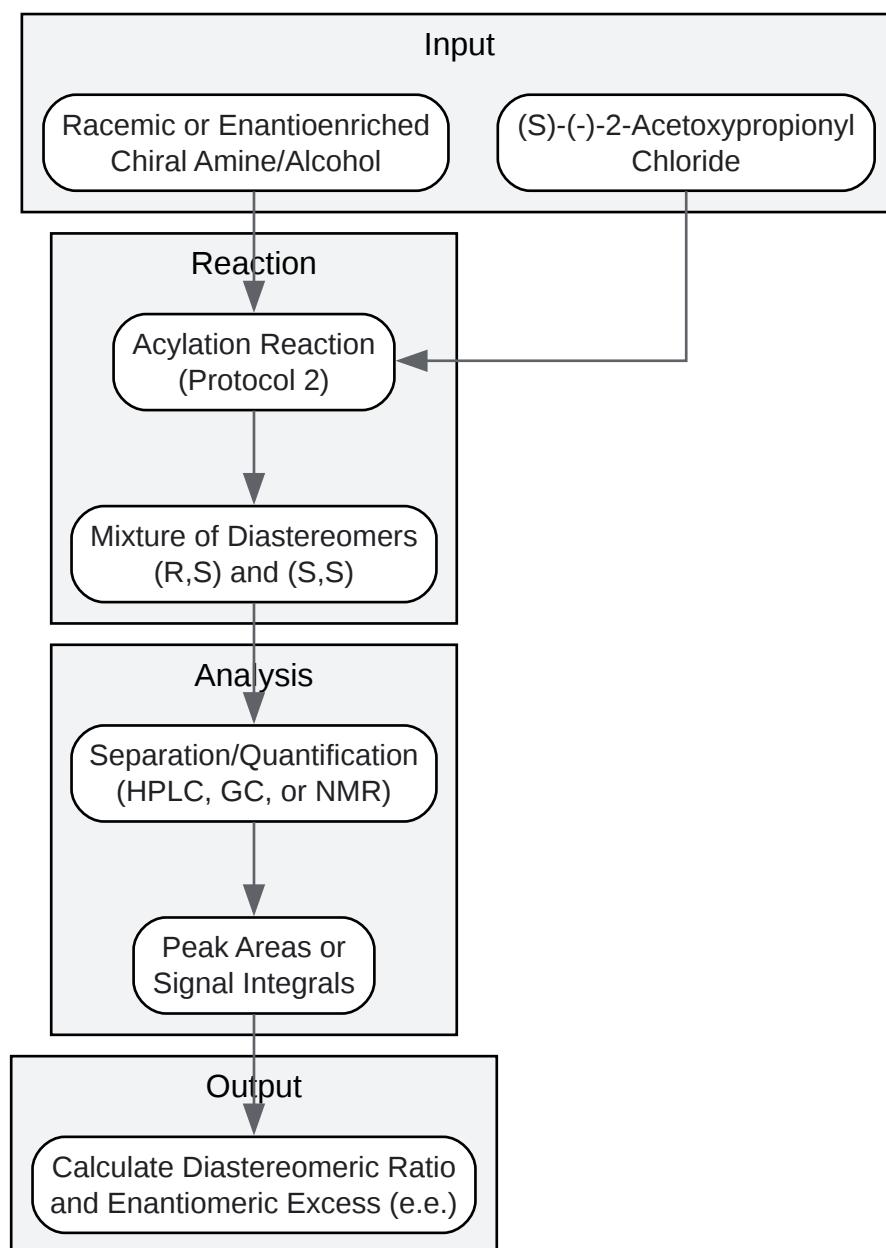
## Experimental Protocols

### Protocol 1: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

This protocol outlines the laboratory-scale synthesis from its precursor, (S)-2-acetoxypropionic acid, using thionyl chloride as the chlorinating agent.[\[5\]](#)

#### Workflow for Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride





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- To cite this document: BenchChem. [Application Notes: (S)-(-)-2-Acetoxypropionyl Chloride in Asymmetric Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275879#asymmetric-synthesis-protocols-with-s-2-acetoxypropionyl-chloride]

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